4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2,4-dimethoxybenzoate
Beschreibung
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-4-17(25)21-19-22-23-20(32-19)31-10-12-7-14(24)16(9-29-12)30-18(26)13-6-5-11(27-2)8-15(13)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUAPASQMFVLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formulas from evidence .
Structural and Functional Insights:
Thiadiazole Modifications: The target compound and Analog 1 share a propanamido/propionamido group on the thiadiazole ring, which may stabilize hydrogen bonding with biological targets.
Analog 3 substitutes one methoxy with an ethoxy group, altering solubility and steric effects . Analog 1 incorporates a sulfamoyl group, a hallmark of sulfonamide drugs (e.g., diuretics, antibiotics), suggesting possible enzyme inhibition mechanisms .
Biological Implications: While none of the evidence provides direct bioactivity data for the target compound, Analog 2’s thiophene substitution is structurally analogous to compounds with reported antitumor activity . Similarly, sulfamoyl groups in Analog 1 are prevalent in kinase inhibitors .
Vorbereitungsmethoden
Thiadiazole Core Synthesis
The 5-propanamido-1,3,4-thiadiazol-2-yl moiety is synthesized via cyclization of thiosemicarbazides with propanoyl chloride. As demonstrated in analogous thiadiazole preparations, 5-substituted-1,3,4-thiadiazol-2-amine derivatives undergo acetylation using chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by reaction with propanoyl chloride to introduce the propanamido group. Key steps include:
-
Acetylation : 5-methyl/ethyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in the presence of trimethylamine, yielding 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide.
-
Propanamido Introduction : The intermediate is treated with propanoyl chloride under anhydrous conditions, forming the 5-propanamido substituent via nucleophilic acyl substitution.
Pyran-4-One Intermediate Preparation
The 4-oxo-4H-pyran-3-yl segment is synthesized through a modified Knoevenagel condensation. A representative method involves reacting 2,4-dimethoxybenzaldehyde with malonic acid in acetic anhydride, catalyzed by piperidine, to form the pyran ring. For the target compound, the pyran intermediate is functionalized at the 6-position with a mercaptomethyl group (-CH2-SH) using thiourea and hydrochloric acid, enabling subsequent sulfanyl coupling.
Coupling of Thiadiazole and Pyran Moieties
The final assembly involves a nucleophilic substitution reaction between the mercaptomethyl-pyran derivative and the 5-propanamido-thiadiazole-2-thiol. This step is typically conducted in dimethylformamide (DMF) with potassium carbonate as a base, facilitating thioether bond formation. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 65–75% after silica gel chromatography.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Molar Ratios and Stoichiometry
Excess thiadiazole-thiol (1.2 equiv) relative to the pyran intermediate improves coupling efficiency, as unreacted thiol can be removed during aqueous workup. Stoichiometric imbalances beyond this range lead to dimerization byproducts, reducing purity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using gradient elution (petroleum ether:ethyl acetate, 3:1 → 1:1). High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound to >95% purity.
Spectroscopic Validation
-
IR Spectroscopy : Key absorptions include:
-
¹H NMR (DMSO-d6):
Challenges and Mitigation Strategies
Side Reactions
Q & A
Q. Optimization Tips :
- Temperature : Maintain 50–70°C during thiadiazole sulfanyl coupling to prevent side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for esterification to enhance reactivity .
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation .
What spectroscopic and analytical methods are used to confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~485–500 Da) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–S stretch at ~500 cm⁻¹) .
What are the solubility and stability profiles of this compound, and how can formulation challenges be addressed?
Answer:
- Solubility : Limited aqueous solubility (logP ~3.5 predicted). Use DMSO or ethanol for in vitro studies .
- Stability :
- Use cyclodextrin complexes or liposomal encapsulation to improve bioavailability .
What biological targets are hypothesized for this compound, and how should assays be designed?
Answer:
Potential Targets :
Q. Assay Design :
- In Vitro Screening :
- Target Validation : Pair with molecular docking (e.g., AutoDock Vina) to predict binding to gyrase or tubulin .
Advanced Research Questions
How can synthetic yield and purity be maximized for large-scale research applications?
Answer:
- Stepwise Optimization :
- Purity Control :
How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Answer:
- Advanced NMR Techniques :
- NOESY : Confirm spatial proximity of sulfanyl-methyl and pyran protons .
- Variable Temperature NMR : Resolve dynamic effects causing signal broadening .
- Computational Validation :
- Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 09) .
What in silico models predict this compound’s pharmacokinetics and target interactions?
Answer:
- ADME Prediction :
- SwissADME : Predicts moderate bioavailability (F ~30%) due to high molecular weight (>450 Da) .
- Docking Studies :
- PDB Targets : Model interactions with E. coli gyrase (PDB: 1KZN) or human tubulin (PDB: 1SA0) .
- Binding Affinity : Thiadiazole sulfanyl groups show strong hydrogen bonding with Asp73 (gyrase) .
How can structure-activity relationship (SAR) studies be designed for analog development?
Answer:
SAR Focus Areas :
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 2,4-Dimethoxy → Halogen (e.g., Cl, F) | Enhanced antimicrobial activity | |
| Thiadiazole → Oxadiazole | Altered tubulin binding | |
| Benzoate ester → Amide | Improved solubility |
Q. Methodology :
- Synthesize 5–10 analogs with systematic substitutions.
- Test against a panel of bacterial and cancer cell lines .
What alternative purification strategies exist for polar intermediates?
Answer:
- Ion-Exchange Chromatography : Separate charged intermediates (e.g., thiadiazole sulfonic acids) .
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) for high-purity crystals .
How can target engagement be validated in cellular models?
Answer:
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates .
- Fluorescence Polarization : Measure displacement of FITC-labeled ATP in gyrase inhibition assays .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
